Human OCT1 Transporter Inhibition: IC50 Comparison with Known Clinical Inhibitors
The compound demonstrates weak but quantifiable inhibition of human organic cation transporter 1 (OCT1/SLC22A1). Its measured IC50 of 138,000 nM (138 µM) in a HEK293 cellular uptake assay [1] places it as a considerably weaker inhibitor compared to clinically relevant OCT1 substrates/inhibitors like amitriptyline and nortriptyline, which exhibit IC50 values of 28.6 µM and 40.4 µM, respectively, under comparable recombinant cellular conditions [2]. This quantitative difference is critical for applications where minimal OCT1 interaction is desired.
| Evidence Dimension | Inhibition of human OCT1-mediated substrate uptake |
|---|---|
| Target Compound Data | IC50 = 138,000 nM (138 µM) |
| Comparator Or Baseline | Amitriptyline: IC50 = 28.6 µM; Nortriptyline: IC50 = 40.4 µM |
| Quantified Difference | Target compound IC50 is 4.8-fold higher (weaker) than amitriptyline and 3.4-fold higher than nortriptyline. |
| Conditions | Inhibition of ASP+ substrate uptake in HEK293 cells expressing human OCT1, measured by microplate reader. |
Why This Matters
This data allows researchers to select this compound as a negative control or as a low-interference building block in assays where potent OCT1 inhibition is a confounding factor.
- [1] BindingDB. (n.d.). Affinity Data for 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide (IC50 for OCT1). Retrieved from https://w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidic50&monomerid=50241341&column=IC50&startPg=0&Increment=50&submit=Search View Source
- [2] Matthaei, J., et al. (2019). Organic Cation Transporter 1 (OCT1): Not Vital for Life, but of Substantial Biomedical Relevance. Frontiers in Pharmacology, 10, 1217. DOI: 10.3389/fphar.2019.01217 View Source
